OCF3 Lipophilicity Advantage Over OCH3
The trifluoromethoxy (-OCF₃) substituent confers significantly higher lipophilicity compared to methoxy (-OCH₃) and other fluorinated groups. This directly influences membrane permeability and ADME properties in biological systems [1].
| Evidence Dimension | Lipophilicity (Hansch π constant) |
|---|---|
| Target Compound Data | π(OCF₃) = +1.04 |
| Comparator Or Baseline | π(OCH₃) = -0.02 |
| Quantified Difference | Δπ = +1.06 (OCF₃ is >50× more lipophilic by partition coefficient ratio) |
| Conditions | Calculated/standard substituent constant values |
Why This Matters
Higher lipophilicity predicts improved passive membrane diffusion, a critical parameter for target engagement in cell-based assays and bioavailability.
- [1] Sokolenko, T. M.; Yagupolskii, Y. L. Trifluoromethoxypyrazines: Preparation and Properties. Molecules 2020, 25 (9), 2226. View Source
